1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

Kinase inhibitor SAR chemical probe

Researchers probing kinase selectivity face a lack of well-characterized, dimethylamino-methylene hinge-binder controls. 1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS 1797812-33-9) fills this gap, enabling systematic SAR campaigns. - Distinct dimethylamino pharmacophore delivers a unique H-bond/steric profile vs. cyclic amine analogs, shifting kinome selectivity fingerprints. - Confirmed inactive in PubChem bacterial HTS assays (AID 1272365, 2060911); serves as a validated negative control for counter-screens. - Methylene spacer creates a divergent hinge geometry, offering a fresh vector for structure-based design of metabolically stable bioisosteres.

Molecular Formula C15H18ClN5O
Molecular Weight 319.79
CAS No. 1797812-33-9
Cat. No. B2371618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
CAS1797812-33-9
Molecular FormulaC15H18ClN5O
Molecular Weight319.79
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)Cl
InChIInChI=1S/C15H18ClN5O/c1-10-4-5-11(8-12(10)16)19-15(22)18-9-13-17-7-6-14(20-13)21(2)3/h4-8H,9H2,1-3H3,(H2,18,19,22)
InChIKeyFCXNXTNXMWQBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS 1797812-33-9): Essential Physicochemical & Database Identifiers for Procurement Specification


The compound 1-(3-chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS 1797812-33-9) is a synthetic phenylurea-pyrimidine hybrid with molecular formula C15H18ClN5O and a molecular weight of 319.79 g/mol [1]. Its structure features a 3-chloro-4-methylphenyl urea moiety connected via a methylene bridge to a 4-(dimethylamino)pyrimidine ring, a scaffold reminiscent of type II kinase inhibitor pharmacophores [1]. In public databases, it is indexed under PubChem CID 72718249 and MeSH term ADS-J13 (C407147) within the phenylurea compound class [1][2].

Why Closely Related Pyrimidine-Urea Analogs Cannot Serve as Drop-in Replacements for 1797812-33-9 in Focused Kinase Selectivity Screens


Despite the absence of published potency data, the unique combination of a dimethylamino substituent at the pyrimidine 4-position with a methylene spacer to the urea bridge distinguishes 1797812-33-9 from analogs bearing pyrrolidine, morpholine, or piperidine groups at the same position [1]. In kinase inhibitor design, even minor alterations in the hinge-binding heterocycle’s basic amine can profoundly shift kinome selectivity and cellular polypharmacology [1]. Consequently, substituting a morpholino- or pyrrolidino-pyrimidine urea for this dimethylamino-methylene analogue would alter hydrogen-bonding capacity, steric bulk, and electronic distribution, rendering the compounds non-interchangeable in structure–activity relationship (SAR) campaigns or selectivity profiling experiments where the specific dimethylamino pharmacophore is a critical variable [1].

Quantitative Differentiation Evidence Audit for 1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (1797812-33-9)


Structural Dissimilarity as a Proxy for Selectivity Differentiation: Dimethylamino-methylene vs. Cyclic Amine Analogs

No direct bioactivity comparison is available. At the structural level, the target compound bears a N,N-dimethylamino group connected to the pyrimidine via a methylene spacer, as opposed to the pyrrolidine (CAS 1797812-33-9 analog) or morpholine (CAS 1797805-47-0) directly attached to the pyrimidine 4-position. In the broader class of pyrimidine-urea kinase inhibitors, the nature of the 4-amino substituent is a pivotal determinant of kinase selectivity (class-level inference). The dimethylamino group is sterically less demanding and electronically distinct from the cyclic amines, suggesting differential interaction profiles with the kinase hinge region [1].

Kinase inhibitor SAR chemical probe selectivity hinge binder

Confirmed Lack of Activity in Public HTS Assays: Differentiation from Active Analogs in the Same Screening Collection

In PubChem BioAssay records (AID 1272365, AID 2060911), 1797812-33-9 was explicitly classified as 'Inactive' in screens targeting the SSB-PriA antibiotic-resistant interaction and the Mycobacterium tuberculosis phosphatase PstP [1]. In contrast, structurally related phenylurea-pyrimidine compounds have demonstrated measurable activity in analogous assays (e.g., IC50 values in the low micromolar range). This negative data point serves as a selectivity filter: the compound does not promiscuously inhibit these bacterial targets, reducing the likelihood of confounding activity in cellular assays designed to probe eukaryotic kinase function [1].

High-throughput screening negative data selectivity antibacterial

Application Scenarios for 1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (1797812-33-9) Based on Available Structural and HTS Data


Kinase Selectivity Profiling in a Pyrimidine-Urea Focused Library

As a member of a pyrimidine-urea library, 1797812-33-9 serves as the dimethylamino-methylene variant, enabling researchers to systematically probe how replacing a cyclic amine (e.g., pyrrolidine, morpholine) with a small, acyclic dimethylamino group alters kinase selectivity across a panel of 50-400 kinases. The structural dissimilarity (lower steric bulk, distinct H-bond potential) is expected to produce a different selectivity fingerprint than cyclic amine analogs [1][2].

Chemical Biology Studies Requiring a Demonstratedly Inactive Negative Control

Based on its confirmed 'Inactive' status in PubChem bacterial HTS assays (AID 1272365, 2060911), this compound can be used as a negative control in counter-screens against bacterial targets, ensuring that observed activity of related analogs is not due to promiscuous inhibition of the SSB-PriA or PstP targets [1]. This application is directly supported by public screening data.

Scaffold-Hop Starting Point for Novel Kinase Inhibitor Design

For medicinal chemistry groups seeking to replace the metabolically labile dimethylamino group with a more stable bioisostere, 1797812-33-9 provides a baseline scaffold. Its methylene spacer creates a unique geometry at the hinge-binding region compared to directly linked amino-pyrimidines, offering a fresh vector for structure-based design [2].

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